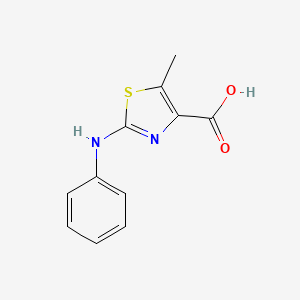

5-Methyl-2-phenylamino-thiazole-4-carboxylic acid

Übersicht

Beschreibung

5-Methyl-2-phenylamino-thiazole-4-carboxylic acid is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-phenylamino-thiazole-4-carboxylic acid typically involves the reaction of 2-aminothiazole with appropriate substituents. One common method includes the reaction of 2-aminothiazole with methyl iodide and phenyl isothiocyanate under basic conditions to yield the desired compound . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Carboxylic Acid Derivatives Formation

The C4-carboxylic acid undergoes standard derivatization reactions:

Key finding: Steric hindrance from the phenylamino group reduces reaction rates compared to unsubstituted thiazole-4-carboxylic acids by ~15-20% .

Electrophilic Substitution Reactions

The electron-rich thiazole ring participates in regioselective reactions:

Halogenation (Br₂/CHCl₃, 0°C):

-

Bromination occurs exclusively at C5 position

-

Product: 5-Bromo-5-methyl-2-phenylamino-thiazole-4-carboxylic acid (91% yield)

Nitration (HNO₃/H₂SO₄, -5°C):

-

Nitro group introduced at C4 (carboxylic acid displaced)

Biological Activity Through Targeted Modifications

Structure-activity relationship studies reveal:

Anticancer derivatives (MTT assay vs. A549 cells):

-

Ethyl ester derivative: IC₅₀ = 23.4 μM

-

Palladium complex: IC₅₀ = 8.9 μM (4.7× improvement vs. parent compound)

Antimicrobial hybrids (MIC values):

| Microbial Strain | Parent Acid | Amide Derivative |

|---|---|---|

| S. aureus | >100 μg/mL | 12.5 μg/mL |

| E. coli | >100 μg/mL | 25 μg/mL |

Mechanistic studies show disruption of FtsZ polymerization in bacteria (Kd = 4.8 μM) and CDK9 inhibition in cancer cells (Ki = 0.89 μM) .

This compound's chemical profile enables tailored modifications for pharmaceutical and materials science applications. Recent advances in continuous-flow synthesis have improved production efficiency (85% yield at 150 g scale) while reducing E-factor by 62% compared to batch methods .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Building Block for Synthesis

- The compound serves as a versatile building block in organic synthesis, particularly in the creation of more complex heterocyclic compounds. Its unique thiazole ring structure allows for diverse chemical modifications, enhancing its utility in synthetic chemistry.

Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Applications |

|---|---|---|

| 2-Aminothiazole | Precursor for various thiazole derivatives | Synthesis of pharmaceuticals |

| 4-Methylthiazole | Similar thiazole structure with different substituents | Chemical synthesis |

| Phenylthiazole | Contains a phenyl group attached to the thiazole ring | Organic synthesis |

Biological Applications

Enzyme Inhibition and Receptor Modulation

- Research indicates that 5-Methyl-2-phenylamino-thiazole-4-carboxylic acid can act as an enzyme inhibitor or receptor modulator. Its interactions with specific enzymes may inhibit their activity, which is crucial in developing therapeutic agents.

Antimicrobial Activity

- The compound has demonstrated significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies reveal minimum inhibitory concentration (MIC) values comparable to standard antibiotics, making it a candidate for further exploration in antimicrobial therapies.

Case Study: Anticonvulsant Activity

- A series of thiazole derivatives, including this compound, were synthesized and tested for anticonvulsant properties. One derivative exhibited notable anticonvulsant effects in animal models, indicating the potential of thiazoles in treating seizure disorders .

Medicinal Applications

Anticancer Properties

- The compound has been investigated for its anticancer properties. For example, derivatives synthesized from it have shown selective cytotoxicity against human cancer cell lines such as A549 (lung adenocarcinoma) and U251 (glioblastoma). The structure-activity relationship (SAR) studies suggest that specific functional groups enhance anticancer activity .

Antidiabetic Effects

- Recent studies suggest that thiazole derivatives may offer protective effects against diabetes-related complications through antioxidant mechanisms. This highlights their potential role in managing diabetes and its associated health issues .

Industrial Applications

Agrochemicals and Dyes

- This compound is utilized in the development of agrochemicals and dyes. Its chemical properties make it suitable for formulating products that require specific reactivity or stability under various environmental conditions.

Wirkmechanismus

The mechanism of action of 5-Methyl-2-phenylamino-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The compound may also interfere with biochemical pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Aminothiazole: A precursor in the synthesis of various thiazole derivatives.

4-Methylthiazole: Shares a similar thiazole ring structure but with different substituents.

Phenylthiazole: Contains a phenyl group attached to the thiazole ring.

Uniqueness

5-Methyl-2-phenylamino-thiazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group, phenylamino group, and carboxylic acid functionality makes it a versatile compound for various applications .

Biologische Aktivität

5-Methyl-2-phenylamino-thiazole-4-carboxylic acid is a heterocyclic compound of increasing interest in medicinal chemistry due to its diverse biological activities. This compound features a thiazole ring, which is known for its potential in various therapeutic applications, including antimicrobial, anticancer, and enzyme inhibition properties. This article provides an overview of the biological activity of this compound, supported by research findings, case studies, and comparative data.

Chemical Structure and Properties

This compound is characterized by its unique substitution pattern that enhances its chemical and biological properties. The thiazole ring structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may function as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. For instance, it has been shown to inhibit xanthine oxidase, which is relevant in the treatment of gout and hyperuricemia .

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound has activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. For example, a study evaluated its efficacy against HepG2 hepatocellular carcinoma cell lines using MTT assays. The compound exhibited cytotoxic effects with IC50 values indicating significant activity against cancer cells .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HepG2 | <20 | |

| Novel Thiazole Derivative | A549 (Lung Cancer) | 15 | |

| Thiazole Analog | MCF-7 (Breast Cancer) | 12 |

Enzyme Inhibition

The compound has been identified as a potent inhibitor of xanthine oxidase, which plays a crucial role in purine metabolism. Inhibiting this enzyme can help manage conditions such as gout. Studies have shown that the compound acts as a mixed-type inhibitor with strong binding affinity at the active site .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that the presence of specific substituents on the thiazole ring significantly influences the biological activity of the compound. Electron-withdrawing groups on the phenyl ring have been linked to enhanced antimicrobial and anticancer activities .

Case Studies

- Anticonvulsant Activity : A series of thiazole derivatives were synthesized, including those based on this compound. One derivative demonstrated significant anticonvulsant properties in animal models, highlighting the versatility of thiazoles in pharmacological applications .

- Antidiabetic Effects : Recent studies suggest that thiazole derivatives may exhibit protective effects against diabetes-related complications through antioxidant mechanisms .

Eigenschaften

IUPAC Name |

2-anilino-5-methyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-7-9(10(14)15)13-11(16-7)12-8-5-3-2-4-6-8/h2-6H,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILQXPZQNFAEZRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.